![molecular formula C13H8ClN B1250568 4-chloro-benzo[f]isoquinoléine CAS No. 32081-28-0](/img/structure/B1250568.png)

4-chloro-benzo[f]isoquinoléine

Vue d'ensemble

Description

4-Chlorobenzo[f]isoquinoline is a novel compound with properties that make it a significant activator of CFTR (cystic fibrosis transmembrane conductance regulator) Cl- ion channels and KCNN4, intermediate conductance, calcium-sensitive K+-channels. This makes it particularly interesting for research in areas such as cystic fibrosis treatment (Murthy et al., 2005).

Synthesis Analysis

Research into the synthesis of 4-Chlorobenzo[f]isoquinoline and its derivatives often involves multi-step chemical processes. For instance, derivatives have been obtained through one-pot synthesis reactions involving acid-catalyzed condensation and cyclization processes (Yamuna et al., 2010).

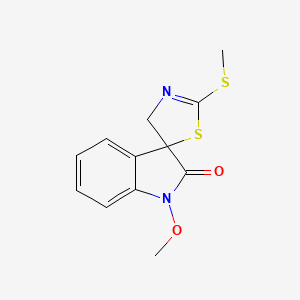

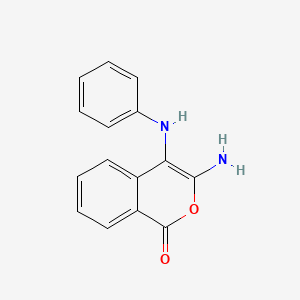

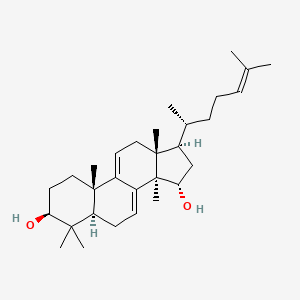

Molecular Structure Analysis

Structural investigations have provided insights into the crystal structures of isoquinoline derivatives. These studies reveal the importance of hydrogen bonds in stabilizing the molecular structure and shed light on the molecular shape and conformation of these compounds (Gotoh & Ishida, 2015).

Chemical Reactions and Properties

4-Chlorobenzo[f]isoquinoline undergoes various chemical reactions, including activation of CFTR and KCNN4 channels. This property is not shared with other benzoquinolines, highlighting its unique chemical behavior (Murthy et al., 2005).

Physical Properties Analysis

The physical properties of 4-Chlorobenzo[f]isoquinoline derivatives, such as their crystallization behavior and molecular geometry, have been studied to understand their stability and reactivity (Yamuna et al., 2010).

Chemical Properties Analysis

The chemical properties of 4-Chlorobenzo[f]isoquinoline, including its reactivity under various conditions and its interaction with different chemical agents, have been extensively explored. These studies are crucial for developing new pharmaceuticals and understanding the compound's potential applications in medicine and industry (Murthy et al., 2005).

Applications De Recherche Scientifique

- La CBIQ est un nouvel outil pour les canaux ioniques, en particulier la forme mutante du ΔF508 CFTR. Le ΔF508 CFTR est présent chez environ 75 % des patients atteints de mucoviscidose. Contrairement aux autres benzoquinoléines qui agissent sur le CFTR normal, la CBIQ active sélectivement le ΔF508 CFTR, ce qui en fait une cible thérapeutique prometteuse .

- La CBIQ active également le canal KCNN4. Le KCNN4 hyperpolarise les cellules épithéliales des voies respiratoires, favorisant le flux d'anions. Cette propriété est bénéfique dans la mucoviscidose, où le maintien d'un transport ionique adéquat est crucial .

- Les dérivés d'isoquinoléine, y compris la CBIQ, présentent des propriétés anticancéreuses. Les chercheurs explorent leurs effets sur la croissance des cellules cancéreuses, l'apoptose et l'inhibition de la métastase .

- Certaines isoquinoléines ont démontré des effets neuroprotecteurs. La structure de la CBIQ suggère une activité neurologique potentielle, ce qui en fait un candidat intéressant pour des recherches plus approfondies .

- Les composés à base d'isoquinoléine possèdent souvent des propriétés anti-inflammatoires. Les chercheurs étudient l'impact de la CBIQ sur les voies inflammatoires et les réponses immunitaires .

- Enquêter sur les effets de la CBIQ sur d'autres canaux ioniques, tels que les canaux sodiques voltage-dépendants ou les canaux calciques. Ces études pourraient révéler des applications thérapeutiques supplémentaires .

Activation des mutants du régulateur de la conductance transmembranaire de la mucoviscidose (CFTR) :

Activation du canal K+ sensible au calcium à conductance intermédiaire (KCNN4) :

Potentiel anticancéreux :

Effets neuroprotecteurs :

Activité anti-inflammatoire :

Modulation des canaux ioniques au-delà du CFTR et du KCNN4 :

Mécanisme D'action

Safety and Hazards

Orientations Futures

4-Chlorobenzo[f]isoquinoline is a novel tool for a new ion channel and is the first activator of ΔF508 CFTR, the mutant form of CFTR chloride channel present in 75% of cystic fibrosis patients . This suggests potential future directions in the treatment of cystic fibrosis and other conditions involving these ion channels .

Propriétés

IUPAC Name |

4-chlorobenzo[f]isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN/c14-13-12-6-5-9-3-1-2-4-10(9)11(12)7-8-15-13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHQLTRRYZVBEMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CN=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30464737 | |

| Record name | 4-Chlorobenzo[f]isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30464737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32081-28-0 | |

| Record name | 4-Chlorobenzo[f]isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30464737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chlorobenzo[f]isoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: CBIQ has been shown to activate two key ion channels involved in epithelial chloride secretion:

- Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): CBIQ activates both wild-type CFTR and the most common mutation, ΔF508 CFTR. [, ] This activation leads to increased chloride ion transport across epithelial cell membranes. []

- Calcium-activated Potassium Channel KCNN4: CBIQ also activates KCNN4, which plays a synergistic role with CFTR in promoting chloride secretion. []

A: Studies have shown that CBIQ, within a certain concentration range, can protect human lung epithelial cells from oxidative damage induced by hydrogen peroxide (H2O2). This protection is dose-dependent. [, ]

A: Interestingly, while CBIQ and Dobutamine each individually demonstrate a protective effect against oxidative damage in human lung epithelial cells, their combined use leads to a weakened protective effect compared to either compound alone. [] The mechanism behind this antagonistic interaction remains unclear.

A: Research indicates that CBIQ activates both CFTR chloride channels and KCNN4 potassium channels in Calu-3 cells, a human airway epithelial cell line. This activation further supports its potential role in promoting chloride secretion in the airways. []

A: CBIQ's structure, containing a benzo[f]isoquinoline scaffold, makes it a promising candidate for developing agents to treat Cystic Fibrosis. [] This is due to its ability to activate both wild-type and ΔF508 CFTR, potentially addressing the underlying cause of the disease. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-N-[4-[3-[3-[[(2S)-2,6-diaminohexanoyl]amino]propylamino]propylamino]butyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide](/img/structure/B1250492.png)